molecular formula C14H17ClN2O2 B3335301 2-Cyclohexyl-1H-benzoimidazole-5-carboxylic acid hydrochloride CAS No. 1158572-46-3

2-Cyclohexyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

Cat. No.: B3335301
CAS No.: 1158572-46-3
M. Wt: 280.75 g/mol
InChI Key: MLWAHWMAJCDEPY-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a benzimidazole derivative characterized by a cyclohexyl substituent at the 2-position and a carboxylic acid group at the 5-position of the benzimidazole core, with a hydrochloride salt formulation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-3H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;/h6-9H,1-5H2,(H,15,16)(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWAHWMAJCDEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1H-benzoimidazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core. The cyclohexyl group can be introduced through various alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and alkylation processes. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1H-benzoimidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzimidazole ring or the cyclohexyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring or the cyclohexyl group.

Scientific Research Applications

Medicinal Chemistry and Antiviral Activity

Benzimidazole derivatives, including 2-Cyclohexyl-1H-benzoimidazole-5-carboxylic acid hydrochloride, have been extensively studied for their antiviral properties. Research indicates that compounds with a benzimidazole scaffold can act as effective inhibitors of viral replication, particularly against the Hepatitis C virus (HCV). These compounds function as allosteric inhibitors, blocking the activity of the RNA-dependent RNA polymerase (RdRp) essential for viral replication .

Case Study: Hepatitis C Virus Inhibition

  • A study demonstrated that certain benzimidazole-based compounds significantly inhibited HCV RdRp activity in vitro, showing promise for developing new antiviral therapies .
  • Specific derivatives exhibited IC50 values indicating potent inhibition, which is crucial for therapeutic efficacy.

Anticancer Properties

The anticancer potential of benzimidazole derivatives has garnered attention in recent years. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

  • Research has identified that benzimidazole derivatives can effectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. For instance, certain derivatives displayed significant cytotoxicity against breast and lung cancer cell lines .
  • The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzimidazole ring enhance anticancer activity, making these compounds valuable candidates for further development.

Antioxidant Activity

Antioxidant properties are another vital application of this compound. Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress.

Case Study: In Vitro Antioxidant Evaluation

  • A study evaluated various benzimidazole derivatives for their antioxidant capacities using different assays (e.g., DPPH radical scavenging). Results indicated that several compounds exhibited strong antioxidant activity comparable to established antioxidants like butylated hydroxytoluene (BHT) .
  • The findings highlight the potential of these compounds in preventing oxidative damage associated with various diseases.

Synthesis and Catalysis

The synthesis of benzimidazole derivatives often involves innovative catalytic methods that enhance yield and efficiency. Recent advancements include using nanocomposites as catalysts for synthesizing 2-substituted benzimidazoles under mild conditions.

Case Study: Catalyst Development

  • Research has shown that nickel-decorated SBA-15 nanocomposites can catalyze the formation of 2-aryl-substituted benzimidazoles efficiently, providing high yields and allowing for the recycling of catalysts .
  • This approach not only improves synthetic efficiency but also supports sustainable practices in chemical manufacturing.

Summary Table of Applications

Application AreaKey FindingsReferences
Antiviral Activity Effective against HCV; acts as allosteric inhibitors
Anticancer Properties Induces apoptosis; effective against various cancers
Antioxidant Activity Strong scavenging abilities; comparable to BHT
Catalytic Synthesis High yields using nanocomposite catalysts

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1H-benzoimidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Analysis :

  • Carboxylic acid positioning (5- vs. 7-position) influences hydrogen-bonding interactions, as seen in crystallographic studies of related compounds (e.g., –6).
  • Salt forms (hydrochloride vs. dihydrochloride) affect solubility and crystallinity, with hydrochloride salts generally offering moderate aqueous solubility .

Pharmacological and Physicochemical Properties

Physicochemical Comparison

Property This compound 2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride () 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid (–6)
Molecular Weight ~308.7 g/mol (estimated) 226.64 g/mol 352.39 g/mol
Solubility Moderate (hydrochloride salt enhances polarity) High (small methyl group reduces steric hindrance) Low (bulky furyl group increases hydrophobicity)
Hydrogen Bonding Carboxylic acid and imidazole N-H donors Carboxylic acid and N-H donors Additional O-atom in furyl group enables π-π stacking

Pharmacological Insights

While direct activity data for the target compound are unavailable, structurally related benzimidazoles show diverse bioactivity:

  • 2-(2-Chloro-phenyl)-1H-benzimidazole-5-carboxylic acid () is explored for kinase inhibition due to its halogenated aromatic ring.
  • Butenafine hydrochloride () inhibits SARS-CoV-2 3CLpro, suggesting benzimidazole hydrochlorides may target viral proteases.
  • 1-Cyclohexyl-2-(3-furyl) derivatives (–6) form hydrogen-bonded crystalline networks, which could stabilize protein-ligand interactions in drug design .

Crystallography

Related compounds, such as 1-cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid, crystallize in monoclinic systems (e.g., P2₁/c) with hydrogen-bonded dimeric chains (). The cyclohexyl group adopts a chair conformation, minimizing steric clashes .

Biological Activity

Overview

2-Cyclohexyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a compound belonging to the benzimidazole class, known for its diverse biological activities. This compound features a cyclohexyl group, which may influence its pharmacological properties, including potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

  • Chemical Formula : C14H17ClN2O2
  • Molecular Weight : 284.75 g/mol
  • CAS Number : 1158572-46-3

The presence of the cyclohexyl group can enhance the compound's lipophilicity and stability, potentially improving its biological interactions compared to other benzimidazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can inhibit enzyme activity, while the cyclohexyl group may improve binding affinity and selectivity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of benzimidazole derivatives. For instance, compounds similar to 2-Cyclohexyl-1H-benzoimidazole-5-carboxylic acid showed IC50 values ranging from 0.096 to 0.63 μM against various cancer cell lines, including PC-3 and HeLa cells .

Cell Line IC50 (μM) Reference
PC-30.096 - 0.63
HeLa0.006 - 1.774
A5492.12 - 4.01

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Preliminary tests indicate that compounds within this class exhibit significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against resistant strains of bacteria .

Antitubercular Activity

Some studies highlight the antitubercular potential of benzimidazole derivatives, with MIC values reported as low as 0.19 μM against fluoroquinolone-resistant strains of Mycobacterium tuberculosis . This suggests that compounds like this compound could be explored further for their therapeutic applications in tuberculosis treatment.

Case Studies

  • Antitumor Efficacy : In a study evaluating various benzimidazole derivatives, it was found that certain compounds exhibited selective cytotoxicity against lung cancer cell lines (A549, HCC827). The structure-activity relationship indicated that modifications on the benzimidazole scaffold could enhance anticancer activity, warranting further investigation into compounds like this compound .
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial activity of several benzimidazole derivatives using agar diffusion methods. Results showed promising inhibition zones against pathogenic bacteria, suggesting that structural variations, including those in cyclohexyl-containing compounds, could lead to enhanced antimicrobial efficacy .

Q & A

Q. How can researchers design derivatives with enhanced pharmacokinetic properties?

  • Derivatization :
  • Introduce PEGylated side chains to improve aqueous solubility.
  • Synthesize prodrugs (e.g., ester derivatives) for controlled release.
  • Assess metabolic stability in liver microsomes and CYP450 inhibition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclohexyl-1H-benzoimidazole-5-carboxylic acid hydrochloride
Reactant of Route 2
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2-Cyclohexyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.